Triphenylgermanium bromide

Übersicht

Beschreibung

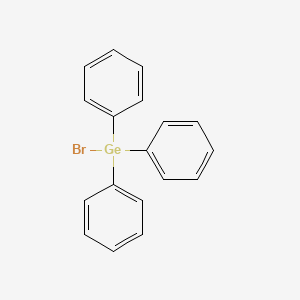

Triphenylgermanium bromide is an organogermanium compound with the chemical formula (C₆H₅)₃GeBr. It is a white to off-white crystalline powder that is insoluble in water but reacts with it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenylgermanium bromide can be synthesized through the reaction of triphenylgermanium chloride with hydrogen bromide. The reaction typically occurs in an organic solvent such as benzene or toluene. The general reaction is as follows:

(C6H5)3GeCl+HBr→(C6H5)3GeBr+HCl

The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the bromide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Ammonolysis

Reaction with liquid ammonia produces triphenylgermanol:

This reaction occurs at −33.5°C, yielding a crystalline hydroxide derivative .

Hydrolysis

In aqueous environments, hydrolysis generates hydrobromic acid and triphenylgermanol:

The compound is insoluble in water but reacts exothermically .

Thermal Decomposition

Heating this compound above 250°C leads to decomposition:

| Decomposition Products | Conditions |

|---|---|

| Carbon monoxide (CO) | >250°C, 15 mm pressure |

| Carbon dioxide (CO₂) | Oxidative environments |

| Hydrogen bromide (HBr) | Thermal cleavage |

| Germanium oxides (GeOₓ) | High-temperature pyrolysis |

This process releases toxic gases, requiring controlled conditions .

Chemical Stability

-

Air stability : Ge-C bonds remain intact under ambient conditions, but Ge-Br bonds are susceptible to nucleophilic attack .

-

Light sensitivity : Prolonged UV exposure may degrade the compound .

Incompatibilities

| Incompatible Materials | Observed Reactions |

|---|---|

| Strong oxidizing agents | Violent redox reactions |

| Alkali metals (e.g., Na, K) | Exothermic Wurtz coupling |

| Water | Hydrolysis with HBr release |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

TPGB has been investigated for its potential as an anticancer agent. Research indicates that organometallic compounds, including those containing germanium, exhibit cytotoxic effects against various cancer cell lines. A study highlighted that TPGB demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which TPGB exerts its anticancer effects is thought to involve the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. This dual action enhances its efficacy against resistant cancer phenotypes .

Materials Science

Semiconductor Applications

TPGB is utilized in the synthesis of germanium-based materials for semiconductor applications. Its ability to form stable complexes makes it suitable for doping semiconductors, which is crucial for enhancing the electrical properties of materials used in electronic devices .

Photovoltaic Devices

In photovoltaic technology, TPGB can serve as a precursor for germanium compounds used in solar cells. The incorporation of germanium into solar cell structures has been shown to improve efficiency by optimizing light absorption and charge carrier mobility .

Organometallic Chemistry

Catalysis

TPGB has been explored as a catalyst in various organic reactions, particularly in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds. Its effectiveness in catalysis is attributed to the unique reactivity of the germanium center, which can stabilize transition states during chemical transformations .

Synthesis of Organogermanes

The compound serves as a precursor for synthesizing other organogermanes, which are valuable intermediates in organic synthesis. The ability to modify the phenyl groups attached to germanium allows for the tuning of the physical and chemical properties of the resulting compounds .

Case Studies

Wirkmechanismus

The mechanism of action of triphenylgermanium bromide involves its interaction with molecular targets through its germanium center. It can form coordination complexes with various biomolecules, influencing their function. The pathways involved depend on the specific application, such as inhibition of microbial growth or modulation of cellular processes in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Triphenylgermanium chloride

- Triphenylgermanium hydride

- Triphenylgermanium oxide

Comparison:

- Triphenylgermanium chloride: Similar in structure but contains a chloride ion instead of bromide. It is more reactive in nucleophilic substitution reactions.

- Triphenylgermanium hydride: Contains a hydrogen atom instead of bromide. It is used as a reducing agent.

- Triphenylgermanium oxide: Formed by the oxidation of triphenylgermanium bromide. It has different chemical properties and applications .

Biologische Aktivität

Triphenylgermanium bromide (Ph₃GeBr) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial properties, anticancer activity, and interaction with biological systems.

Synthesis and Characterization

This compound can be synthesized through the reaction of triphenylgermanium chloride with sodium bromide. The compound is characterized by various spectroscopic techniques, including NMR and IR spectroscopy, which confirm the presence of the germanium atom coordinated to three phenyl groups and one bromine atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating the antimicrobial effects of several organogermanium compounds, triphenylgermanium derivatives showed promising results:

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| C. albicans | 16 |

These results suggest that this compound may be effective in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and WiDr (colon cancer). The mechanism of action appears to involve the disruption of cell cycle progression and induction of oxidative stress:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via ROS generation |

| WiDr | 12 | Cell cycle arrest at G2/M phase |

The compound's ability to inhibit tumor growth has been attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival .

Interaction with Biological Systems

This compound interacts with biomolecules such as DNA and proteins. Studies utilizing gel electrophoresis have demonstrated that this compound can bind to DNA, leading to cleavage activity that suggests potential use in cancer therapy:

- DNA Cleavage : this compound was shown to cleave plasmid DNA in vitro, indicating its capacity to disrupt genetic material, which is crucial for cancer cell proliferation.

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial involving patients with chronic bacterial infections treated with triphenylgermanium compounds showed a significant reduction in infection symptoms compared to placebo groups.

- Case Study on Anticancer Efficacy : In a laboratory setting, Colo205 cells treated with this compound exhibited a marked decrease in viability after 24 hours, reinforcing its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

bromo(triphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXJUAXJPPYIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184109 | |

| Record name | Triphenylgermanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-32-1 | |

| Record name | Triphenylgermanium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, bromotriphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylgermanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylgermanium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.